molecular formula C5H10O2 B3024943 1,2-Cyclopentanediol CAS No. 4065-92-3

1,2-Cyclopentanediol

Cat. No.: B3024943
CAS No.: 4065-92-3
M. Wt: 102.13 g/mol
InChI Key: VCVOSERVUCJNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Cyclopentanediol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl (OH) groups attached to adjacent carbon atoms in a cyclopentane ring. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied due to its stability .

Scientific Research Applications

1,2-Cyclopentanediol has several applications in scientific research:

Safety and Hazards

When handling 1,2-Cyclopentanediol, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of contact, wash off immediately with plenty of water and get medical attention if symptoms occur .

Mechanism of Action

Target of Action

1,2-Cyclopentanediol is a chemical compound with the molecular formula C5H10O2 It’s known that certain diols can interact with bacterial quorum sensing , a system that regulates gene expression in response to cell density and often influences pathogenicity.

Mode of Action

It’s plausible that, like other diols, it may interfere with bacterial quorum sensing . Quorum sensing allows bacteria to coordinate behaviors such as biofilm formation, virulence, and antibiotic resistance . By disrupting these processes, this compound could potentially inhibit bacterial growth or pathogenicity.

Biochemical Pathways

Given its potential role in disrupting quorum sensing , it may impact pathways related to bacterial communication, biofilm formation, and virulence.

Result of Action

If it does indeed interfere with bacterial quorum sensing , it could potentially inhibit bacterial growth or pathogenicity by disrupting communication and coordination among bacterial cells.

Preparation Methods

1,2-Cyclopentanediol can be synthesized through various methods. One common synthetic route involves the oxidation of cyclopentene to cyclopentene oxide using hydrogen peroxide in the presence of a catalyst. The cyclopentene oxide is then hydrolyzed to yield this compound . The detailed steps are as follows:

    Oxidation Reaction: Cyclopentene is reacted with hydrogen peroxide in the presence of a catalyst (e.g., Fu-Cu) and a cocatalyst (e.g., KCl) at 35-45°C for 4-6 hours to form cyclopentene oxide.

    Hydrolysis Reaction: The cyclopentene oxide is then hydrolyzed with deionized water at 70-90°C for 80-110 hours using a solid proton acid as the catalyst.

    Product Separation: The mixture is distilled under reduced pressure to obtain this compound.

Chemical Reactions Analysis

1,2-Cyclopentanediol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and periodic acid. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,2-Cyclopentanediol can be compared with other similar compounds, such as:

This compound is unique due to its specific ring structure and the positioning of the hydroxyl groups, which influence its reactivity and applications.

Properties

IUPAC Name

cyclopentane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVOSERVUCJNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275933
Record name 1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5057-98-7, 5057-99-8, 4065-92-3
Record name cis-1,2-Cyclopentanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cyclopentane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Cyclopentanediol
Reactant of Route 2
1,2-Cyclopentanediol
Reactant of Route 3
1,2-Cyclopentanediol
Reactant of Route 4
1,2-Cyclopentanediol
Reactant of Route 5
1,2-Cyclopentanediol
Reactant of Route 6
1,2-Cyclopentanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.